1-Methylpsilocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacological Profile

1-MP acts primarily as a selective agonist at the 5-hydroxytryptamine receptor 2C (5-HT2C), displaying a significantly higher affinity for this receptor compared to the 5-HT2A receptor, which is thought to be primarily responsible for the hallucinogenic effects of classical psychedelics like psilocin []. Additionally, 1-MP acts as an inverse agonist at the 5-HT2B receptor, further differentiating its pharmacological profile from psilocin [].

Potential Therapeutic Applications

Based on its unique pharmacological properties, 1-MP is being investigated for its potential therapeutic applications in various conditions, including:

- Obsessive-compulsive disorder (OCD): Studies in animal models suggest that 1-MP may be effective in reducing compulsive behaviors associated with OCD []. This potential therapeutic effect is thought to be linked to its activity at the 5-HT2C receptor, which is implicated in the pathophysiology of OCD.

- Cluster headaches: Early research suggests that 1-MP may be effective in preventing the onset of cluster headaches, a debilitating neurological condition characterized by severe, recurring headaches []. However, further research is needed to confirm these findings.

- Glaucoma: Some studies suggest that 1-MP may have neuroprotective and vasodilatory effects, which could potentially be beneficial in managing glaucoma []. However, more research is required to understand its potential therapeutic role in this condition.

1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine, is a derivative of psilocin, a naturally occurring psychedelic compound found in certain species of mushrooms. This compound features a methyl group at the nitrogen atom in the indole structure, distinguishing it from psilocin. Like its parent compound, 1-methylpsilocin exhibits psychoactive properties but with a unique receptor profile, primarily acting as a selective agonist at the serotonin 5-HT2C receptor while also engaging the 5-HT2A receptor.

1-Methylpsilocin acts primarily as a selective agonist for the serotonin receptor 5-HT2C, with a higher binding affinity compared to the more commonly targeted 5-HT2A receptor in psychedelics []. Additionally, it acts as an inverse agonist at the 5-HT2B receptor []. This specific receptor profile suggests potential therapeutic applications without the intense hallucinogenic effects associated with 5-HT2A activation.

Studies in mice indicate that 1-Methylpsilocin might be effective in reducing repetitive behaviors associated with Obsessive-Compulsive Disorder (OCD) through its interaction with the 5-HT2C receptor [].

- Dephosphorylation: Similar to psilocybin, it can be converted into 1-methylpsilocin through hydrolysis under acidic or alkaline conditions.

- Oxidation: The presence of the hydroxyl group allows for potential oxidation reactions, leading to various degradation products.

- Alkylation: The nitrogen atom can participate in further alkylation reactions, potentially yielding new derivatives.

1-Methylpsilocin demonstrates significant biological activity primarily through its interaction with serotonin receptors. It exhibits:

- Agonistic Action: It acts selectively on the 5-HT2C receptor with a higher affinity than on the 5-HT2A receptor (IC50 values of 12 nM and 633 nM, respectively) .

- Psychoactive Effects: In animal models, it induces head-twitch responses dependent on 5-HT2A receptor activation, indicating its psychoactive potential .

- Behavioral Impact: Unlike psilocin, which affects multiple serotonin receptors leading to varied behavioral outcomes, 1-methylpsilocin appears to have more focused effects due to its selectivity .

Synthesis of 1-methylpsilocin can be achieved through several methods:

- From Psilocybin: By dephosphorylating psilocybin under acidic conditions.

- Synthetic Routes: Utilizing tryptamine synthesis techniques such as:

The applications of 1-methylpsilocin are still under exploration but include:

- Psychedelic Research: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.

- Pharmacological Studies: Used in studies examining serotonin receptor interactions and their implications for drug development.

Research indicates that 1-methylpsilocin interacts primarily with serotonin receptors:

Similar Compounds

Several compounds share structural or functional similarities with 1-methylpsilocin. These include:

| Compound Name | Structure Similarity | Primary Activity |

|---|---|---|

| Psilocin | Parent Compound | Agonist at multiple serotonin receptors |

| 5-Methoxy-N,N-dimethyltryptamine | Structural analog | Non-selective serotonin agonist |

| 4-AcO-DMT | Ester of psilocin | Prodrug for psilocin |

| 4-Hydroxy-N,N-diethyltryptamine | Dimethyl derivative | Psychedelic effects |

| N,N-Dimethyltryptamine | Basic structure | Hallucinogenic properties |

Uniqueness of 1-Methylpsilocin

What sets 1-methylpsilocin apart is its selective action at the serotonin 5-HT2C receptor while maintaining some activity at the 5-HT2A receptor. This selectivity may confer unique therapeutic benefits and side effect profiles compared to other psychedelic compounds like psilocybin and N,N-dimethyltryptamine.

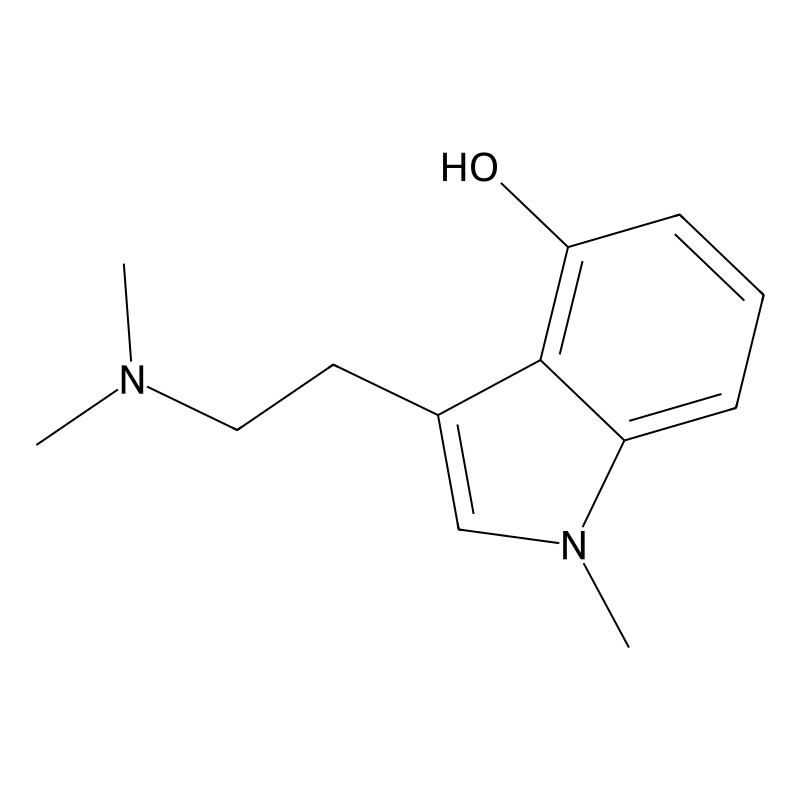

1-Methylpsilocin (chemical name: 3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol) is a synthetic tryptamine derivative structurally related to psilocin, the active metabolite of psilocybin. Its molecular formula is $$ \text{C}{13}\text{H}{18}\text{N}{2}\text{O} $$, with a molecular weight of 218.29 g/mol. The compound features an indole core substituted with a hydroxyl group at the C4 position, a methyl group at the N1 position, and a dimethylaminoethyl side chain at the C3 position. This structural modification confers selective agonism at serotonin 5-HT$${2\text{C}}$$ receptors (IC$${50}$$ = 12 nM), with reduced activity at 5-HT$${2\text{A}}$$ (IC$${50}$$ = 633 nM) and inverse agonism at 5-HT$${2\text{B}}$$ receptors (K$$_i$$ = 38 nM).

Historical Context and Discovery

1-Methylpsilocin was first synthesized by Sandoz Laboratories during investigations into psilocybin analogs in the late 20th century. Its development aimed to isolate the therapeutic potential of psychedelic tryptamines while minimizing hallucinogenic effects mediated by 5-HT$$_{2\text{A}}$$ activation. Early studies identified its unique receptor selectivity profile, distinguishing it from classical hallucinogens like psilocin. The compound’s ability to modulate compulsive behaviors in preclinical models without inducing head-twitch responses (a proxy for psychedelic effects) marked a significant advancement in serotonergic drug design.

Relevance in Serotonergic Research

1-Methylpsilocin has become a critical tool for studying 5-HT$${2\text{C}}$$-specific pathways in disorders such as obsessive-compulsive disorder (OCD), glaucoma, and cluster headaches. Its selectivity enables researchers to dissect the roles of 5-HT$${2\text{C}}$$ receptors in appetite regulation, mood, and sensorimotor gating without confounding 5-HT$$_{2\text{A}}$$ effects. Recent work has also explored its potential as a template for developing non-hallucinogenic therapeutics.

Molecular Formula and Weight

1-Methylpsilocin possesses the molecular formula C₁₃H₁₈N₂O, representing a tryptamine derivative with a molecular weight of 218.29 grams per mole [1] [3]. This compound is characterized by its indole ring system with specific substitutions that distinguish it from other related tryptamine compounds [2]. The exact mass of 1-Methylpsilocin has been determined to be 218.141913202 daltons through computational analysis [3].

The chemical composition reflects the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, forming a complex heterocyclic structure [4]. This molecular formula places 1-Methylpsilocin within the broader class of substituted tryptamines, specifically as a methylated derivative of psilocin [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂O | [1] [3] [4] |

| Molecular Weight | 218.29 g/mol | [1] [3] [7] |

| Exact Mass | 218.141913202 Da | [3] |

| Monoisotopic Mass | 218.141913 | [8] |

Structural Characteristics

2D Chemical Structure

The two-dimensional structure of 1-Methylpsilocin features an indole ring system with a hydroxyl group at the 4-position and a dimethylaminoethyl side chain at the 3-position [3] [18]. The compound contains a methyl group attached to the nitrogen atom at position 1 of the indole ring, which differentiates it from psilocin [2]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CN1C=C(C2=C1C=CC=C2O)CCN(C)C [1] [3] [18].

The indole ring system forms the core structural framework, consisting of a fused benzene and pyrrole ring arrangement [15]. The hydroxyl substituent at the 4-position creates specific hydrogen bonding capabilities, while the dimethylaminoethyl chain provides basic properties to the molecule [16]. This particular arrangement of functional groups contributes to the compound's unique physicochemical properties and molecular interactions [15] [16].

The InChI (International Chemical Identifier) representation provides a standardized description: InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3 [3]. This systematic notation ensures unambiguous identification of the molecular structure across different chemical databases and research applications [3].

3D Conformational Analysis

The three-dimensional conformational behavior of 1-Methylpsilocin has been investigated through crystallographic studies and computational modeling approaches [14]. Research on related psilocin compounds has revealed the existence of multiple polymorphic forms with distinct molecular conformations, providing insights into the conformational flexibility of these indole derivatives [14].

Structural analysis indicates that the indole moiety maintains a relatively planar configuration, while the dimethylaminoethyl side chain exhibits conformational variability [14]. The hydroxyl group at the 4-position can participate in both intramolecular and intermolecular hydrogen bonding interactions, influencing the overall molecular geometry [14]. Computational studies have demonstrated that the positioning of substituents on the indole ring significantly affects the three-dimensional arrangement and stability of the molecule [15].

The conformational analysis reveals that 1-Methylpsilocin can adopt different rotational states around the ethyl linker connecting the indole ring to the dimethylamino group [14]. These conformational preferences impact the molecule's interaction with biological targets and its overall physicochemical behavior [15]. Advanced molecular dynamics simulations have shown that the methylation at the nitrogen-1 position introduces specific steric constraints that influence the preferred conformational states [27].

Physicochemical Properties

Melting and Boiling Points

1-Methylpsilocin exhibits a melting point greater than 125°C with decomposition occurring at this temperature [5]. This thermal behavior indicates moderate thermal stability under standard conditions, with degradation processes initiating at elevated temperatures [5]. The decomposition pattern suggests that the compound undergoes structural breakdown rather than simple phase transition at its melting point [5].

The predicted boiling point of 1-Methylpsilocin has been calculated to be 383.6 ± 32.0°C under standard atmospheric pressure conditions [5]. This relatively high boiling point reflects the molecular complexity and intermolecular interactions present in the compound [5]. The substantial difference between melting and boiling points indicates a significant liquid range, although thermal decomposition limits practical applications at these elevated temperatures [5].

Thermal analysis studies on related tryptamine derivatives provide context for understanding the thermal behavior of 1-Methylpsilocin [21] [22]. Comparative data from the parent compound tryptamine shows a melting point range of 113-116°C and a boiling point of 137°C at reduced pressure (0.15 mmHg) [21] [24]. The elevated thermal properties of 1-Methylpsilocin compared to simpler tryptamines reflect the additional substituents and increased molecular complexity [21] [24].

| Thermal Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | >125°C (decomposition) | Standard pressure | [5] |

| Boiling Point | 383.6 ± 32.0°C | Predicted, standard pressure | [5] |

| Thermal Stability | Decomposes above 125°C | Standard conditions | [5] |

Density and Solubility Profiles

The predicted density of 1-Methylpsilocin is 1.08 ± 0.1 grams per cubic centimeter, indicating a density slightly greater than water [5]. This physical property provides important information for handling and formulation considerations [5]. The density value falls within the typical range observed for organic compounds containing indole ring systems [5].

Solubility characteristics of 1-Methylpsilocin demonstrate limited solubility in polar protic solvents [5] [6]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, while showing minimal solubility in water [5] [6]. This solubility profile reflects the amphiphilic nature of the molecule, with both hydrophobic indole components and hydrophilic amino and hydroxyl functionalities [5] [6].

The solubility limitations in aqueous systems have significant implications for research applications and potential formulations [6]. Studies have shown that the compound can be dissolved in organic solvents such as dimethyl sulfoxide for stock solution preparation, with recommendations for storage at specific temperatures to maintain stability [6]. The hydrophobic character contributed by the indole ring system and methyl substituents influences the overall polarity and solubility behavior [27].

Research on membrane permeation has revealed that methylation of tryptamine derivatives significantly affects their lipophilic properties [27]. The N-methylation at the indole nitrogen position enhances the compound's interaction with lipid bilayers while reducing water solubility [27]. These characteristics are consistent with the observed solubility profile of 1-Methylpsilocin [27].

pKa and Stability Parameters

The predicted pKa value of 1-Methylpsilocin is 10.19 ± 0.40, indicating basic properties under physiological conditions [5]. This pKa value suggests that the compound exists predominantly in its protonated form at physiological pH, which influences its chemical behavior and interactions [5]. The basicity arises primarily from the dimethylamino group in the side chain, which can accept protons in aqueous solution [5].

Comparative analysis with related compounds provides context for this pKa value [12] [13]. Research on psilocin has reported a pKa of 8.47, indicating that the methylation at the nitrogen-1 position in 1-Methylpsilocin results in increased basicity [13]. This difference in pKa values reflects the electronic effects of the methyl substituent on the overall molecular properties [13].

Stability studies on related psilocin derivatives have demonstrated the importance of environmental conditions on compound integrity [20]. Research has shown that psilocin compounds exhibit varying stability under different pH conditions, with acidic environments generally providing better stability than basic conditions [20]. The compound demonstrates sensitivity to air exposure, requiring careful storage conditions to prevent degradation [5].

Chemical stability parameters indicate that 1-Methylpsilocin should be stored at +4°C to maintain optimal stability [1] [5] [7]. The compound exhibits air sensitivity, suggesting susceptibility to oxidative degradation processes [5]. These stability characteristics necessitate appropriate handling protocols and storage conditions for research applications [5].

| Stability Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa | 10.19 ± 0.40 | Predicted | [5] |

| Storage Temperature | +4°C | Recommended | [1] [5] [7] |

| Air Sensitivity | Present | Standard conditions | [5] |

| Physical State | Solid | Room temperature | [5] |

| Color | Pale Red to Light Red | Solid form | [5] |

Chemical Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry name for 1-Methylpsilocin is 3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol [3] [18]. This systematic nomenclature precisely describes the structural features and substitution pattern of the molecule [3] [18]. The name indicates the presence of a dimethylaminoethyl group at position 3, a methyl group at position 1, and a hydroxyl group at position 4 of the indole ring system [3] [18].

Alternative chemical names include 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol and 1H-Indol-4-ol, 3-[2-(dimethylamino)ethyl]-1-methyl-, which provide equivalent systematic descriptions of the molecular structure [3] [4]. These variations in nomenclature reflect different conventions for describing the same chemical entity [3] [4].

The compound is also known by its developmental code names CMY and CMY-16, which were assigned during its initial synthesis and characterization [2] [19]. These abbreviated designations are commonly used in research literature to refer to 1-Methylpsilocin [2] [19]. Additional synonyms include N-Methylpsilocin, which emphasizes the methylation of the indole nitrogen [5] [8].

Various chemical databases have assigned specific identifiers to 1-Methylpsilocin for cataloging and reference purposes [3] [4]. The Chemical Abstracts Service Registry Number is 1465-16-3, providing a unique numerical identifier [1] [3] [5]. The PubChem Compound Identifier is 44404883, while the ChEMBL database assigns the identifier CHEMBL197664 [3] [4].

| Nomenclature Type | Name/Identifier | Reference |

|---|---|---|

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol | [3] [18] |

| Common Name | 1-Methylpsilocin | [1] [2] [5] |

| Developmental Code | CMY, CMY-16 | [2] [19] |

| CAS Registry Number | 1465-16-3 | [1] [3] [5] |

| PubChem CID | 44404883 | [3] [4] |

| ChEMBL ID | CHEMBL197664 | [3] [4] |

| UNII | 65MKC68UST | [3] [4] |

| InChI Key | MZZRFEIDRWKTKJ-UHFFFAOYSA-N | [1] [3] |

The synthesis of 1-Methylpsilocin requires specific precursor compounds and raw materials that serve as building blocks for the target molecule. The primary starting materials can be categorized into several classes based on their structural relationship to the final product [1] [2] [3].

Primary Precursor Compounds

The most direct precursor for 1-Methylpsilocin synthesis is psilocin itself (4-hydroxy-N,N-dimethyltryptamine), which can undergo direct N-methylation to yield the target compound [4] [1]. Psilocin serves as the immediate substrate for methylation reactions, though its availability is limited due to regulatory restrictions as a controlled substance [1] [5].

Tryptamine represents another fundamental starting material, particularly for multi-step synthetic approaches [6] [7]. This compound, with molecular formula C10H12N2, provides the basic indole-ethylamine framework essential for tryptamine derivatives and is readily available from commercial suppliers [6] [7] [8].

The core structural unit, 4-hydroxyindole (C8H7NO), functions as a crucial building block that can be elaborated through various synthetic transformations [9] [10] [11]. This compound is available from chemical suppliers and serves as the foundation for constructing the complete 1-Methylpsilocin structure [9] [10].

Secondary Starting Materials

Indole itself represents the most basic starting material for complex synthetic routes [12] [13] [14]. This widely available compound can be functionalized through various methodologies to introduce the necessary hydroxyl and methylated amine functionalities [12] [13] [14] [15].

Protected intermediates such as 4-acetoxyindole serve important roles in synthetic strategies where selective protection and deprotection steps are required [16] [17]. These compounds allow for selective transformations while preventing unwanted side reactions [16] [17].

Critical Raw Materials and Reagents

The methylation process requires specific methylating agents, with several options available depending on the chosen synthetic pathway [7] [12] [13]. Methyl iodide remains one of the most commonly employed methylating agents, particularly in phase transfer catalysis systems [6] [7]. Dimethyl carbonate represents an environmentally safer alternative that has gained attention for indole methylation reactions [12] [13] [14] [15] [18].

For carbamate-mediated approaches, methyl chloroformate serves as the key reagent for forming intermediate carbamates that can subsequently be reduced to yield the desired N-methylated products [7] [8]. This methodology offers high selectivity for N-methylation over other potential alkylation sites [7] [8].

Reducing agents constitute another critical category of raw materials. Lithium aluminum hydride is extensively used for the reduction of various intermediates, including carbamates and ketones [16] [7] [17] [8]. The choice of solvent for these reductions, particularly 2-methyltetrahydrofuran versus tetrahydrofuran, significantly impacts reaction efficiency and completion [16] [17].

Quality Specifications and Sourcing

The purity of starting materials significantly impacts the overall yield and quality of the final product [19]. Commercial-grade reagents typically require additional purification steps to meet the stringent requirements for pharmaceutical synthesis [19]. Tryptamine hydrochloride, for instance, often requires recrystallization to remove impurities that could interfere with subsequent transformations [7] [8].

Solvent quality represents another critical factor, with anhydrous conditions often being essential for successful transformations [19] [12]. Dimethylformamide and other polar aprotic solvents must be carefully dried and stored under inert atmosphere to prevent moisture-induced side reactions [12] [13] [14] [15] [18].

Synthetic Methodologies

Multiple synthetic pathways have been developed for the preparation of 1-Methylpsilocin, each offering distinct advantages and limitations depending on the specific requirements and available starting materials [4] [1] [6] [7] [8].

Direct N-Methylation of Psilocin

The most straightforward approach involves the direct methylation of psilocin using appropriate methylating agents [4] [1]. This methodology offers the advantage of requiring only a single synthetic transformation, though it is limited by the availability of the psilocin starting material [4] [1].

The reaction typically employs standard methylating conditions with bases such as sodium hydride or potassium carbonate in polar aprotic solvents [12] [13] [14]. Temperature control is critical to prevent decomposition of the sensitive psilocin substrate, which is known to be unstable under certain conditions [20].

Tryptamine Methylation Approaches

Alternative methodologies start from more readily available tryptamine derivatives and introduce the N-methyl group through various strategies [6] [7]. The classical approach utilizes methyl iodide in the presence of phase transfer catalysts such as benzyltriethylammonium chloride [6] [7].

These reactions typically proceed under mild conditions at room temperature in biphasic solvent systems [6] [7]. The phase transfer catalyst facilitates the transport of the methylating agent to the organic phase where the tryptamine substrate resides [6] [7]. However, this methodology often requires careful optimization to achieve selective monomethylation versus over-methylation to quaternary ammonium products [6].

Carbamate-Mediated Selective Methylation

A highly selective approach for N-methylation involves the formation of carbamate intermediates followed by reduction [7] [8]. This methodology begins with the treatment of tryptamine derivatives with methyl chloroformate to form the corresponding N-methylcarbamate [7] [8].

The carbamate intermediate serves as a protecting group that directs the subsequent reduction exclusively to the desired N-methyl product [7] [8]. Lithium aluminum hydride reduction in tetrahydrofuran or 2-methyltetrahydrofuran provides the methylated tryptamine with high selectivity [7] [8].

This approach offers several advantages, including excellent regioselectivity, compatibility with various functional groups, and the ability to scale to larger quantities [7] [8]. The method has been successfully applied to a wide range of substituted tryptamines, demonstrating its general applicability [7] [8].

Dimethyl Carbonate Methylation

Environmental and safety considerations have led to the development of methodologies using dimethyl carbonate as a methylating agent [12] [13] [14] [15]. This approach offers the advantage of using a less toxic and more environmentally benign reagent compared to traditional methylating agents [12] [13] [14] [15].

The reaction typically employs basic catalysts such as 1,4-diazabicyclo[2.2.2]octane or 1,8-diazabicyclo[5.4.0]undec-7-ene under reflux conditions in polar solvents [12] [13] [14]. The methodology has been successfully scaled to industrial levels, with reported applications in 300-gallon reactor systems [13] [14].

Temperature control is critical for these reactions, with optimal conditions typically requiring heating above the boiling point of dimethyl carbonate (approximately 90°C) [15] [18]. The reaction can be quenched with water, and the product isolated through filtration or extraction procedures [15] [18].

Advanced Synthetic Strategies

More complex synthetic routes may involve multi-step sequences that build the complete 1-Methylpsilocin structure from simpler precursors [16] [21] [22]. These approaches often begin with 4-hydroxyindole derivatives and introduce the dimethylaminoethyl side chain through various coupling reactions [16] [21] [22].

Enzymatic approaches have also been explored, particularly for the phosphorylation of related compounds [21] [22]. While not directly applicable to 1-Methylpsilocin synthesis, these methodologies demonstrate the potential for biocatalytic transformations in tryptamine chemistry [21] [22].

Purification and Characterization Techniques

The purification and characterization of 1-Methylpsilocin requires specialized techniques due to the compound's chemical properties and potential instability [20] [23] [24]. Multiple analytical methods are employed to ensure product purity and structural confirmation [25] [26] [27].

Chromatographic Purification Methods

Column chromatography represents the primary purification technique for 1-Methylpsilocin, utilizing silica gel stationary phases with carefully optimized solvent systems [28] [29] [30]. The most effective mobile phases typically consist of dichloromethane/methanol gradients, with ratios ranging from 20:1 to 10:1 depending on the specific impurity profile [30].

The chromatographic separation takes advantage of the differential interaction between 1-Methylpsilocin and related impurities with the silica gel surface [28] [29]. The compound's basic nitrogen atoms and phenolic hydroxyl group provide multiple sites for hydrogen bonding and electrostatic interactions that can be exploited for purification [28] [29].

High-performance liquid chromatography serves as both a purification tool and analytical method [31] [32] [33] [34]. Reversed-phase C18 columns with acetonitrile-water mobile phases provide excellent separation of tryptamine derivatives [31] [33] [34] [35]. Detection is typically achieved through UV absorption at 280 nanometers, taking advantage of the strong aromatic absorption of the indole ring system [31] [33] [34] [35].

Advanced Separation Techniques

Ion-pair extraction techniques have been developed specifically for tryptamine derivatives, offering high selectivity and recovery [28]. These methods utilize di-2-(ethylhexyl)phosphoric acid as the ion-pairing agent in organic/aqueous biphasic systems [28]. The technique is particularly valuable for isolating nanogram quantities from complex matrices [28].

Normal-phase liquid chromatography provides an alternative approach for compounds that are difficult to separate on reversed-phase systems [31] [36]. This methodology is particularly useful for separating structural isomers and closely related analogs that may co-elute under reversed-phase conditions [31] [36].

Crystallization and Precipitation Methods

Crystallization techniques play a crucial role in obtaining high-purity 1-Methylpsilocin for analytical and research applications [37] [38] [39]. The compound can be crystallized from various solvent systems, with ethanol-water mixtures being particularly effective [23] [40].

Solvent precipitation methods offer advantages for large-scale purification operations [41]. Methanol-acetonitrile systems have been successfully employed for precipitating tryptamine derivatives as their salt forms [41]. The choice of counterion significantly affects the crystallization behavior and final purity [41].

Controlled crystallization from water has been developed for related compounds, utilizing thermodynamic control to achieve optimal particle size distribution and polymorphic form [38] [39]. These methods require careful temperature control and nucleation management to prevent the formation of undesired polymorphs [38] [39].

Analytical Characterization Methods

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of 1-Methylpsilocin [26] [27] [42]. Proton NMR spectroscopy reveals characteristic signals for the N-methyl group, typically appearing as a singlet around 2.4 parts per million [27]. The indole protons display characteristic coupling patterns that confirm the intact aromatic system [27].

Carbon-13 NMR spectroscopy provides additional structural confirmation, with the N-methyl carbon appearing around 15.8 parts per million [22] [27]. Two-dimensional NMR techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton signals [26] [27].

Mass spectrometry serves as a complementary analytical technique for molecular weight confirmation and fragmentation pattern analysis [25] [43] [44]. Electron impact ionization typically produces characteristic fragmentation patterns involving loss of the dimethylamine group and formation of indole-related ions [25] [43] [44].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish between potential isomers [44] [45]. Electrospray ionization methods are particularly suitable for generating intact molecular ions of tryptamine derivatives [25] [44].

Quality Control and Purity Assessment

High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity assessment [5] [46] [47] [23]. Commercial standards typically specify purities of 99% or higher by HPLC analysis [5] [46] [47] [23]. The method requires careful validation to ensure accurate quantification and identification of potential impurities [32].

Melting point determination provides a simple but effective quality control measure [23] [40]. Pure 1-Methylpsilocin typically exhibits a melting point in the range of 125-127°C, with decomposition observed at higher temperatures [2] [48] [23] [40].

Karl Fischer titration may be employed to determine water content, which can significantly affect the stability and handling properties of the compound [24]. The hygroscopic nature of many tryptamine derivatives necessitates careful moisture control during storage and handling [24].